(Z)-4-AMINO-N'-[(4-METHOXY-3-NITROPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Description
4-Amino-N-(4-methoxy-3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a furazan ring, which is known for its stability and unique chemical properties. The presence of multiple functional groups, including amino, methoxy, nitro, and carboxamidine, makes it a versatile molecule for chemical reactions and applications.
Properties
Molecular Formula |
C18H18N6O5 |
|---|---|
Molecular Weight |
398.4g/mol |
IUPAC Name |
4-amino-N-[(4-methoxy-3-nitrophenyl)methoxy]-N'-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C18H18N6O5/c1-11-3-6-13(7-4-11)20-18(16-17(19)22-29-21-16)23-28-10-12-5-8-15(27-2)14(9-12)24(25)26/h3-9H,10H2,1-2H3,(H2,19,22)(H,20,23) |
InChI Key |
VRBJSPFSYIHUBT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4-methoxy-3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Nitration: Introduction of the nitro group to the benzene ring.
Methoxylation: Addition of the methoxy group to the benzene ring.
Formation of Furazan Ring: Cyclization to form the furazan ring.
Amination: Introduction of the amino group.
Carboxamidine Formation: Conversion to the carboxamidine group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, methanol for methoxylation, and appropriate catalysts for cyclization and amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(4-methoxy-3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine can undergo various types of chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Cyclization: Formation of cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Cyclization Catalysts: Acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-(4-methoxy-3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(4-methoxy-3-nitrobenzyl)oxy-1,2,5-oxadiazole-3-carboximidamide
- 3-[({3-nitro-4-methylphenyl}imino)methyl]-2-methyl-1H-indole
Uniqueness
4-Amino-N-(4-methoxy-3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine is unique due to its combination of functional groups and the presence of the furazan ring. This structure imparts specific chemical properties and reactivity that distinguish it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
